molecular formula C11H16N4O B2446740 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide CAS No. 2168324-90-9

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B2446740
CAS No.: 2168324-90-9
M. Wt: 220.276
InChI Key: JIBWLJDFKNAOGX-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a chemical compound with a unique structure that combines a pyrimidine ring with a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the pyrimidine moiety. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine moiety.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but differs in its functional groups and biological activity.

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine ring but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₆N₄O
  • Molecular Weight: 220.27 g/mol
  • CAS Number: 2168324-90-9

The compound features a pyrimidine ring fused with a pyrrolidine ring, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Pyrrolidine Ring Construction: Utilizing cyclic or acyclic precursors.
  • Pyrimidine Moiety Attachment: Functionalizing the pyrrolidine to introduce the pyrimidine structure.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of anticancer activity. A study involving the A549 human lung adenocarcinoma model demonstrated structure-dependent anticancer properties. For instance:

CompoundViability (%)Notes
Compound 178–86%Weak anticancer activity
Compound 464%Enhanced activity with substitutions
Compound 661%Increased cytotoxicity towards A549 cells
Compound 8<50%Most potent activity observed

The study compared these compounds against cisplatin, a standard chemotherapeutic agent, highlighting their potential as alternatives or adjuncts in cancer treatment .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated significant antimicrobial properties, suggesting its utility in treating infections caused by resistant pathogens .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition: Binding to specific enzymes or receptors involved in cancer cell proliferation.
  • Cell Cycle Disruption: Inducing apoptosis in cancer cells through modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the distinct biological profiles of this compound relative to others like Pyrrolidine-2,5-dione and Pyrazolo[3,4-d]pyrimidine. These compounds share structural similarities but differ significantly in their biological activities and therapeutic potentials.

CompoundStructure TypeNotable Activity
Pyrrolidine-2,5-dionePyrrolidineModerate anticancer activity
Pyrazolo[3,4-d]pyrimidinePyrimidineVaries; less targeted action
This compoundPyrimidine-Pyrrolidine hybridHigh anticancer and antimicrobial activity

Properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWLJDFKNAOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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